2,4,5-Triphenyl-2-imidazoline

p53-MDM2 Inhibition Anticancer Drug Discovery Protein-Protein Interaction

This saturated 2,4,5-triphenyl-2-imidazoline scaffold is the proven pharmacophore for p53-MDM2 protein-protein interaction inhibitors, delivering IC50 values as low as 0.59 µM—outperforming Nutlin-1 by 8-fold. The sp3-hybridized C-4/C-5 centers introduce stereochemistry essential for target engagement, while enabling enantiomerically enriched chiral ionic liquids for GC stationary phases and asymmetric sulfinate synthesis. Choose this specific imidazoline to access the non-planar geometry and stereochemical versatility required for oncology lead optimization and chiral separation media development.

Molecular Formula C21H18N2
Molecular Weight 298.4 g/mol
CAS No. 573-33-1
Cat. No. B1657577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Triphenyl-2-imidazoline
CAS573-33-1
Molecular FormulaC21H18N2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H18N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,19-20H,(H,22,23)/t19-,20+
InChIKeyUCCFUHZMGXEALP-BGYRXZFFSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Triphenyl-2-imidazoline (CAS 573-33-1): A Triaryl-Imidazoline Scaffold for p53-MDM2 Inhibition and Chiral Derivatization


2,4,5-Triphenyl-2-imidazoline, historically known as Amarine, is a 4,5-dihydro-1H-imidazole bearing three phenyl substituents at the 2, 4, and 5 positions [1]. It represents the saturated (imidazoline) counterpart to the fully aromatic 2,4,5-triphenylimidazole (Lophine) [2]. This core scaffold has been utilized as a key intermediate for designing p53-MDM2 protein-protein interaction inhibitors and as a precursor for chiral ionic liquids, with its saturated character providing distinct conformational and synthetic advantages over its aromatic analog [3].

Why 2,4,5-Triphenyl-2-imidazoline Cannot Be Interchanged with 2,4,5-Triphenylimidazole or 2,4,4-Triphenylimidazoline


2,4,5-Triphenyl-2-imidazoline differs fundamentally from its aromatic analog 2,4,5-triphenylimidazole due to the sp3-hybridized C-4 and C-5 centers in the imidazoline ring, which introduce stereochemistry and alter the scaffold geometry [1]. This non-planar, saturated core directly impacts biological target engagement: the imidazoline scaffold is essential for p53-MDM2 inhibitory activity, as demonstrated by structure-activity relationship (SAR) studies where the saturated imidazoline was retained as the core pharmacophore [2]. In contrast, the regioisomeric 2,4,4-triphenylimidazoline targets a completely different receptor class—neuropeptide Y Y5—with an IC50 of 54 nM, underscoring that the phenyl substitution pattern dictates target selectivity [3]. Generic substitution between these triarylimidazole/imidazoline variants is therefore precluded by divergent conformational states, stereochemical requirements, and distinct target engagement profiles.

2,4,5-Triphenyl-2-imidazoline: Quantitative Comparator-Based Evidence for Scientific Selection


p53-MDM2 Inhibitory Activity: 2,4,5-Triphenyl-2-imidazoline Derivatives Outperform Nutlin-1 by 8-Fold

N1-amino acid substituted 2,4,5-triphenyl imidazoline derivative 6c exhibited an IC50 of 0.59 μM against p53-MDM2 binding, representing an 8-fold improvement over the reference inhibitor Nutlin-1 (IC50 = 4.78 μM) in the same fluorescence polarization-based binding assay [1]. The parent 2,4,5-triphenyl-2-imidazoline scaffold is the essential core retained in this SAR study, confirming that the 2,4,5-substitution pattern on the saturated imidazoline ring is critical for achieving this potency advantage over the Nutlin chemotype.

p53-MDM2 Inhibition Anticancer Drug Discovery Protein-Protein Interaction

Target Selectivity: 2,4,5- vs. 2,4,4-Triphenylimidazoline Engage Distinct Therapeutic Targets

The 2,4,5-triphenyl substitution pattern directs biological activity toward p53-MDM2 protein-protein interaction inhibition [1], whereas the regioisomeric 2,4,4-triphenylimidazoline scaffold exhibits potent activity at the neuropeptide Y Y5 receptor (IC50 = 54 nM) [2]. This target divergence is a direct consequence of the phenyl group placement: the 2,4,5-arrangement presents a distinct three-dimensional pharmacophore recognized by the MDM2 binding pocket, while the 2,4,4-arrangement is recognized by the Y5 receptor. No cross-activity between these regioisomers at these respective targets has been reported.

Target Selectivity Neuropeptide Y Y5 Receptor p53-MDM2 Interaction

Stereochemical Versatility: cis/trans Isomerism Enables Conformationally Distinct Chiral Derivatives

2,4,5-Triphenyl-2-imidazoline exists in both cis (CAS 37134-88-6) and trans (iso-amarine, CAS 33722-46-2) diastereomeric forms due to the two sp3-hybridized carbon centers at C-4 and C-5 . Irradiation of either pure cis or trans form generates an equilibrium mixture in which the trans form predominates [1], indicating thermodynamic preference for the trans configuration. Both cis- and trans-2,4,5-triphenylimidazolinium salts have been separately synthesized and employed as chiral ionic liquid precursors for enantioselective gas chromatography stationary phases [2]. This stereochemical feature is absent in the fully aromatic 2,4,5-triphenylimidazole, which lacks sp3 centers and thus cannot provide stereoisomeric diversity.

Chiral Resolution Cis/Trans Isomerism Asymmetric Synthesis

X-ray Crystallographic Characterization: Absolute Configuration Determined for Downstream Derivative Design

The stereogeometry and absolute configuration of a 2,4,5-triphenyl-2-imidazoline derivative have been unambiguously determined by single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, and the structure was refined to R1 = 0.053 for 2043 observed reflections. This high-resolution structural information enables structure-based drug design and accurate docking studies that are not possible without experimentally determined coordinates.

X-ray Crystallography Absolute Configuration Structural Biology

Derivatizable N1 Position: Amino Acid Conjugation Enhances Antiproliferative Activity

N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives demonstrated antiproliferative activity with IC50 values in the low micromolar range across five human cancer cell lines [1]. The most potent derivative 6c achieved an IC50 of 0.59 μM in the p53-MDM2 binding assay and correspondingly strong cell growth inhibition. In contrast, the fully aromatic 2,4,5-triphenylimidazole derivatives evaluated for p53-MDM2 inhibition displayed only weak binding inhibitory activities, with most compounds showing moderate cytotoxicity [2], indicating that the saturated imidazoline core is critical for potent target engagement.

Antiproliferative Activity Cancer Cell Lines N1-Functionalization

Optimal Application Scenarios for 2,4,5-Triphenyl-2-imidazoline Based on Quantitative Evidence


p53-MDM2 Antagonist Lead Optimization Programs

The 2,4,5-triphenyl-2-imidazoline scaffold has been validated as a core pharmacophore for p53-MDM2 inhibition. N1-amino acid substituted derivatives achieve IC50 values as low as 0.59 μM, outperforming Nutlin-1 by 8-fold [1]. This scaffold is the appropriate starting point for medicinal chemistry campaigns aiming to develop potent p53-MDM2 protein-protein interaction inhibitors for oncology applications.

Chiral Ionic Liquid Synthesis for Enantioselective Separations

Both cis- and trans-2,4,5-triphenylimidazolinium salts have been synthesized and evaluated as chiral ionic liquids for gas chromatography stationary phases [1]. The intrinsic stereochemistry at C-4 and C-5 enables the preparation of enantiomerically enriched imidazolinium salts, making this scaffold valuable for developing novel chiral separation media.

Asymmetric Catalysis Ligand Development

Optically active trans-1-benzyl-2,4,5-triphenyl-2-imidazoline has been employed as a chiral ligand in asymmetric sulfinate synthesis [1]. The stereochemically defined imidazoline core provides a rigid chiral environment suitable for enantioselective transformations, and both enantiomers are accessible through resolution of the cis/trans diastereomers.

Structure-Guided Drug Design Using Experimentally Determined Coordinates

The single-crystal X-ray structure of a 2,4,5-triphenyl-2-imidazoline derivative has been solved to R1 = 0.053, providing accurate bond lengths, angles, and absolute configuration [1]. This structural data supports molecular docking, pharmacophore modeling, and structure-based optimization efforts that require high-quality experimental geometries rather than computed models.

Quote Request

Request a Quote for 2,4,5-Triphenyl-2-imidazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.